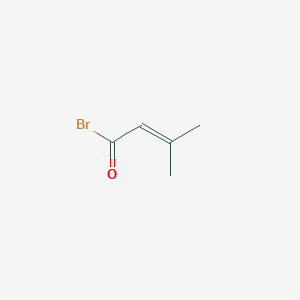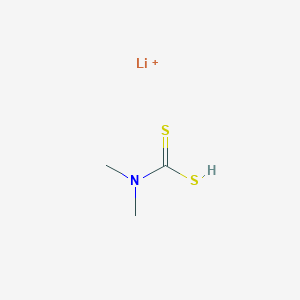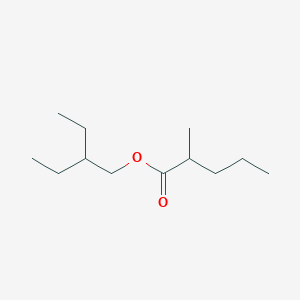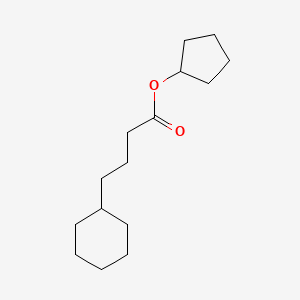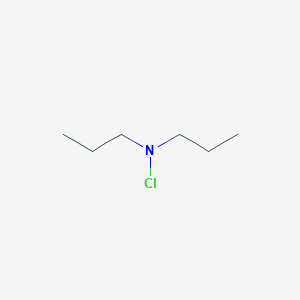
N,N-Dipropylhypochlorous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dipropylhypochlorous amide is a chemical compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound, specifically, has two propyl groups attached to the nitrogen atom, making it a secondary amide. The unique structure of this compound imparts specific chemical properties and reactivity, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropylhypochlorous amide can be achieved through several methods:
Nucleophilic Acyl Substitution: This method involves the reaction of an acyl chloride with dipropylamine.
Partial Hydrolysis of Nitriles: Another method involves the partial hydrolysis of nitriles in the presence of a base like sodium hydroxide, followed by the reaction with dipropylamine.
Use of Dehydrating Agents: Dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of the amide bond between a carboxylic acid and dipropylamine.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dipropylhypochlorous amide undergoes several types of chemical reactions:
Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to form the corresponding carboxylic acid and dipropylamine.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Hydrolysis: Carboxylic acid and dipropylamine.
Reduction: Corresponding amine.
Substitution: Varied products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dipropylhypochlorous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other amides and related compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of N,N-Dipropylhypochlorous amide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylformamide (DMF): A common solvent and reagent in organic synthesis.
N,N-Dimethylacetamide (DMA): Used in similar applications as DMF but with different solvent properties.
Uniqueness
N,N-Dipropylhypochlorous amide is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other amides. Its dipropyl groups provide steric hindrance, influencing its chemical behavior and making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
5775-34-8 |
|---|---|
Molekularformel |
C6H14ClN |
Molekulargewicht |
135.63 g/mol |
IUPAC-Name |
N-chloro-N-propylpropan-1-amine |
InChI |
InChI=1S/C6H14ClN/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
ZLARYUDVCNJSFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


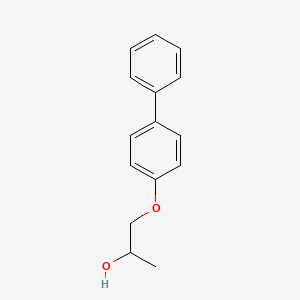

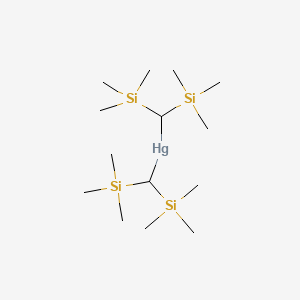

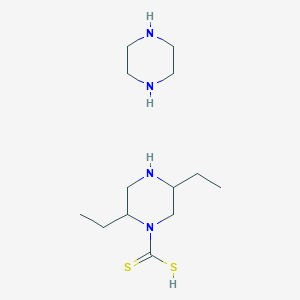
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
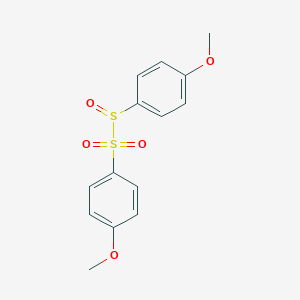

![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
